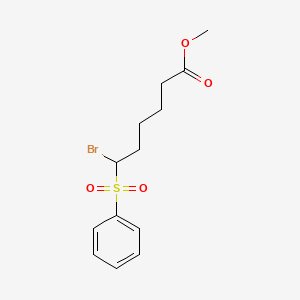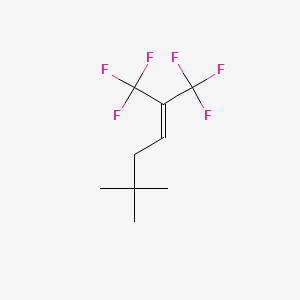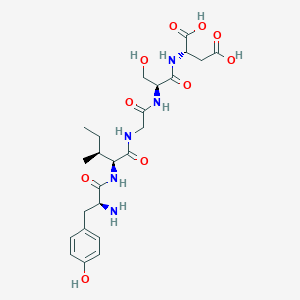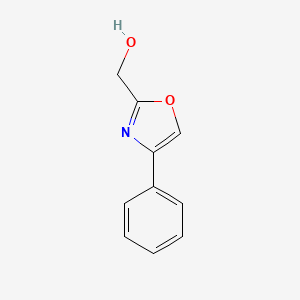![molecular formula C27H41NO4 B12560724 2,2'-{[(4-Tridecylphenyl)azanediyl]bis(methylene)}di(prop-2-enoic acid) CAS No. 193527-70-7](/img/structure/B12560724.png)
2,2'-{[(4-Tridecylphenyl)azanediyl]bis(methylene)}di(prop-2-enoic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-{[(4-Tridecylphenyl)azanediyl]bis(methylene)}di(prop-2-enoic acid) is an organic compound characterized by its complex structure, which includes a tridecylphenyl group and two prop-2-enoic acid groups connected via an azanediyl bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{[(4-Tridecylphenyl)azanediyl]bis(methylene)}di(prop-2-enoic acid) typically involves a multi-step process:
Formation of the Azanediyl Bridge: The initial step involves the reaction of 4-tridecylphenylamine with formaldehyde to form the azanediyl bridge.
Addition of Prop-2-enoic Acid Groups: The azanediyl intermediate is then reacted with acrylic acid under controlled conditions to introduce the prop-2-enoic acid groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-{[(4-Tridecylphenyl)azanediyl]bis(methylene)}di(prop-2-enoic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the phenyl ring or the prop-2-enoic acid groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Applications De Recherche Scientifique
2,2’-{[(4-Tridecylphenyl)azanediyl]bis(methylene)}di(prop-2-enoic acid) has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Materials Science: Employed in the development of advanced materials with unique mechanical or chemical properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of coatings, adhesives, and other industrial products.
Mécanisme D'action
The mechanism of action of 2,2’-{[(4-Tridecylphenyl)azanediyl]bis(methylene)}di(prop-2-enoic acid) involves its interaction with molecular targets through its functional groups. The prop-2-enoic acid groups can participate in polymerization reactions, while the azanediyl bridge and phenyl ring can interact with various biomolecules or catalysts. These interactions can lead to the formation of complex structures or the modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-{[(4-Decylphenyl)azanediyl]bis(methylene)}di(prop-2-enoic acid)
- 2,2’-{[(4-Nonylphenyl)azanediyl]bis(methylene)}di(prop-2-enoic acid)
- 2,2’-{[(4-Octylphenyl)azanediyl]bis(methylene)}di(prop-2-enoic acid)
Uniqueness
2,2’-{[(4-Tridecylphenyl)azanediyl]bis(methylene)}di(prop-2-enoic acid) is unique due to its longer tridecyl chain, which can impart different physical and chemical properties compared to its shorter-chain analogs. This can affect its solubility, reactivity, and interactions with other molecules, making it suitable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
193527-70-7 |
|---|---|
Formule moléculaire |
C27H41NO4 |
Poids moléculaire |
443.6 g/mol |
Nom IUPAC |
2-[[N-(2-carboxyprop-2-enyl)-4-tridecylanilino]methyl]prop-2-enoic acid |
InChI |
InChI=1S/C27H41NO4/c1-4-5-6-7-8-9-10-11-12-13-14-15-24-16-18-25(19-17-24)28(20-22(2)26(29)30)21-23(3)27(31)32/h16-19H,2-15,20-21H2,1H3,(H,29,30)(H,31,32) |
Clé InChI |
BXBBTGUAGZDRRP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC1=CC=C(C=C1)N(CC(=C)C(=O)O)CC(=C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, [[2-phenyl-2-(2-propenyloxy)ethyl]seleno]-](/img/structure/B12560644.png)

methyl}benzoic acid](/img/structure/B12560650.png)
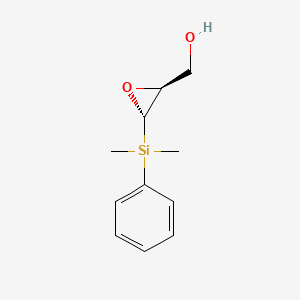
![1,3-Oxaselenolan-5-one, 2-[(benzoyloxy)methyl]-](/img/structure/B12560652.png)
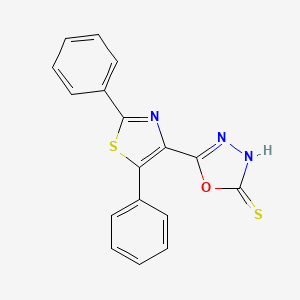

![4,9-Dihydroxy-2-(1-hydroxyethyl)naphtho[2,3-b]furan-5,8-dione](/img/structure/B12560673.png)

![1-[2-(Thiophen-3-yl)ethyl]-1,4,8,11-tetraazacyclotetradecane](/img/structure/B12560685.png)
